molecular formula C21H34N2O3 B5828237 1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B5828237
M. Wt: 362.5 g/mol
InChI Key: REOWSLHEUNEEDO-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a synthetic piperazine derivative characterized by a cycloheptyl substituent at the 1-position and a 3,4,5-trimethoxybenzyl group at the 4-position of the piperazine ring. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often associated with anticancer and antiviral activities due to its ability to interact with hydrophobic pockets in enzymes or receptors .

Properties

IUPAC Name

1-cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-24-19-14-17(15-20(25-2)21(19)26-3)16-22-10-12-23(13-11-22)18-8-6-4-5-7-9-18/h14-15,18H,4-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOWSLHEUNEEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 1-cycloheptylpiperazine with 3,4,5-trimethoxybenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for 1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Cycloheptyl vs. Cyclohexyl (MT-45) : The cycloheptyl group in the target compound may enhance lipophilicity and receptor-binding duration compared to MT-45’s cyclohexyl group, which is associated with rapid CNS effects .
  • 3,4,5-Trimethoxyphenylmethyl vs. Other Aromatic Groups : Derivatives with 3,4,5-trimethoxyphenylmethyl (e.g., 1-(4-fluorophenyl)-4-[(3,4,5-TMP)methyl]piperazine) exhibit antiviral activity, while benzyl or methyl groups show weaker anticancer effects .

Anticancer Activity

  • Breast Cancer : Piperazines with 3,4,5-trimethoxyphenylmethyl groups (e.g., compounds 4d and 5d in ) show IC₅₀ values ranging from 5–20 µM against MCF-7 cells. Activity decreases with longer hydrocarbon chains in the substituents .
  • Anti-Mitotic Agents : Bis(trimethoxyphenyl)methyl-piperazine derivatives (e.g., compound 28 in ) inhibit tubulin polymerization (IC₅₀: 0.8 µM), suggesting the trimethoxy group’s critical role in microtubule disruption .

Antiviral Activity

  • Anti-SARS-CoV-2 : The 4-fluorophenyl analog () demonstrates potent activity (IC₅₀: ~1.2 µM), likely due to the electron-withdrawing fluorine enhancing binding to viral proteases. The target compound’s cycloheptyl group may alter pharmacokinetics but retains the bioactive 3,4,5-TMP motif .

Biological Activity

1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a piperazine core substituted with a cycloheptyl group and a trimethoxyphenyl moiety. Its structural formula can be represented as follows:

C22H32N2O4\text{C}_{22}\text{H}_{32}\text{N}_2\text{O}_4

The biological activity of 1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : The compound has shown affinity for serotonin receptors, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : Its potential effects on dopamine pathways suggest applications in treating neurological conditions.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by disrupting microtubule dynamics, similar to known tubulin inhibitors .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
AnticancerInhibits cell proliferation in cancer lines
NeuropharmacologicalModulates serotonin and dopamine receptors
CytotoxicityExhibits low cytotoxicity in normal cells

Case Study 1: Anticancer Efficacy

A study evaluating the cytotoxic effects of the compound on various human cancer cell lines demonstrated significant antiproliferative activity. The IC50 values ranged from 2–3 μM for specific lines, indicating potent activity comparable to established chemotherapeutics. The mechanism involved disruption of microtubule assembly, leading to apoptosis in cancer cells .

Case Study 2: Neuropharmacological Effects

Research on the neuropharmacological profile of the compound revealed its potential as a therapeutic agent for mood disorders. In vitro assays showed that it modulates serotonin levels effectively, suggesting its use in treating depression and anxiety .

Research Findings

Recent studies have highlighted the diverse biological activities of 1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine:

  • Antitumor Properties : Investigations into its effectiveness against drug-resistant cancer cells revealed that it not only inhibits proliferation but also induces apoptosis through mitochondrial pathways .
  • Low Toxicity Profile : Comparatively low toxicity towards normal cells was noted, making it a promising candidate for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for 1-Cycloheptyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Piperazine ring alkylation using cycloheptyl halides under reflux conditions (e.g., DMF as solvent, 80–100°C for 6–12 hours).

Substituent Introduction : Acylation or alkylation of the piperazine nitrogen with 3,4,5-trimethoxybenzyl groups via nucleophilic substitution (e.g., using NaH as a base in THF at 0–25°C).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Q. Critical Conditions :

  • Temperature Control : Higher yields (>70%) are achieved at controlled temperatures (25–50°C) to minimize side reactions.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for cycloheptyl protons (δ 1.4–2.1 ppm) and trimethoxyphenyl aromatic protons (δ 6.5–6.8 ppm). Methoxy groups appear as singlets (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 403.25).
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~12–14 minutes) .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., PIM-1) or acetylcholinesterase using fluorogenic substrates.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to evaluate affinity (IC₅₀ values) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on cycloheptyl and trimethoxyphenyl groups?

Methodological Answer: SAR Design :

Variation of Substituents :

  • Trimethoxyphenyl : Replace methoxy groups with halogens or hydroxyls to assess polarity effects.
  • Cycloheptyl : Test smaller (cyclopentyl) or bulkier (adamantyl) substituents for steric effects.

Biological Testing : Compare IC₅₀ values across analogs (Table 1).

Q. Table 1: Example SAR Data for Analogs

Substituent (R₁)Trimethoxyphenyl ModificationsIC₅₀ (µM)Activity Trend
Cycloheptyl3,4,5-Trimethoxy0.45Baseline
Cyclopentyl3,4-Dimethoxy1.2Reduced
Adamantyl3,5-Diethoxy0.78Moderate

Key Insight : Methoxy groups at 3,4,5-positions enhance solubility and target engagement .

Q. What strategies are employed to resolve contradictions in reported biological activity data across different experimental models?

Methodological Answer:

  • Reproducibility Protocols :
    • Standardized Assay Conditions : Fix pH (7.4), temperature (37°C), and serum concentration (10% FBS) to minimize variability.
    • Orthogonal Validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. fluorescence polarization).
  • Data Normalization : Adjust for batch effects (e.g., cell passage number, reagent lot) using Z-score normalization .

Q. What mechanistic approaches are used to identify the compound's molecular targets and mode of action?

Methodological Answer:

  • Target Deconvolution :
    • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins.
    • CRISPR Screening : Genome-wide knockout libraries to pinpoint genes essential for compound activity.
  • Pathway Analysis : Transcriptomics (RNA-seq) to map downstream signaling pathways (e.g., MAPK/ERK) .

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